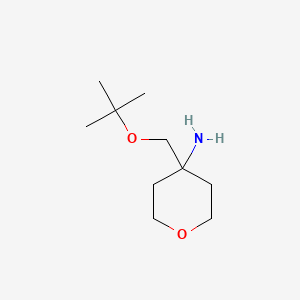

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine

Description

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine is a bicyclic amine derivative characterized by a tetrahydro-2H-pyran (oxane) backbone with a tert-butoxymethyl substituent at the 4-position. This compound serves as a versatile building block in organic synthesis, particularly in drug discovery, due to its rigid pyran scaffold and the steric bulk introduced by the tert-butoxy group. It is listed as a discontinued product by CymitQuimica, suggesting specialized or niche applications in medicinal chemistry .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxymethyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)13-8-10(11)4-6-12-7-5-10/h4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLAEAXJZOUZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1(CCOCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676745 | |

| Record name | 4-(tert-Butoxymethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951625-96-0 | |

| Record name | 4-[(1,1-Dimethylethoxy)methyl]tetrahydro-2H-pyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(tert-Butoxymethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine typically involves the protection of the hydroxyl group in tetrahydropyran followed by amination. One common method includes the following steps:

Protection of Hydroxyl Group: The hydroxyl group of tetrahydropyran is protected using tert-butyl chloroformate to form the tert-butoxymethyl ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and amination steps, but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

Purification Techniques: Such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Oximes, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine depends on its specific applicationThese interactions can influence biological pathways or chemical reactions, making the compound a valuable tool in research and development .

Comparison with Similar Compounds

Aryl-Substituted Tetrahydro-2H-pyran-4-amine Derivatives

These compounds feature aromatic substituents (e.g., phenyl, fluorophenyl) at the 4-position of the pyran ring. Key examples include:

Key Observations :

Alkyl- and Ether-Substituted Derivatives

These compounds feature alkyl chains or ether-linked groups:

Key Observations :

Amine-Modified Derivatives

These compounds feature additional amine groups or N-substitutions:

Key Observations :

Complex Pharmacological Derivatives

Examples from patent literature highlight advanced structures with piperazine or cyclopentyl moieties:

Biological Activity

4-(Tert-butoxymethyl)tetrahydro-2H-pyran-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, characterization, and biological activity, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran derivatives with tert-butyl alcohol in the presence of appropriate catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

| Characterization Technique | Details |

|---|---|

| NMR | Proton and Carbon NMR confirm the structure. |

| Mass Spectrometry | Provides molecular weight verification. |

| Infrared Spectroscopy | Identifies functional groups present in the compound. |

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit ALK5 (activin-like kinase 5), which is implicated in tumor growth and fibrosis.

- ALK5 Inhibition : Compounds similar to this compound have demonstrated IC50 values as low as 25 nM against ALK5, indicating potent inhibitory effects that could translate into therapeutic benefits for cancer treatment .

- In Vivo Efficacy : In animal models, such as the CT26 xenograft model, administration of these compounds has resulted in significant tumor growth inhibition without apparent toxicity at doses around 30 mg/kg .

The proposed mechanism involves the selective inhibition of TGF-β signaling pathways, which are crucial for tumor progression and metastasis. By blocking ALK5, these compounds disrupt downstream signaling that promotes cancer cell proliferation and survival.

Study 1: Ecteinascidin Derivatives

A study cited the use of novel synthetic ecteinascidins that exhibit potent anti-melanoma activity by suppressing super-enhancer-driven oncogenic transcriptional programs. Although not directly involving this compound, it highlights the relevance of similar structural motifs in developing anticancer agents .

Study 2: Pyrazole Derivatives

Another relevant study synthesized a series of pyrazole derivatives incorporating tetrahydro-2H-pyran structures that were found to inhibit ALK5 effectively. These findings suggest a broader class of compounds sharing similar biological activities, reinforcing the potential applications of this compound in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.